molecular formula C14H11N3OS B2694037 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE CAS No. 1003159-52-1

4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE

Cat. No.: B2694037
CAS No.: 1003159-52-1
M. Wt: 269.32
InChI Key: SXKBNZKYAZRMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a thieno[2,3-d]pyrimidine core, a scaffold recognized for its diverse biological activities and potential as a kinase inhibitor. Its structure is analogous to quinazoline alkaloids, which are frequently investigated for their potent biological properties. The primary research value of this compound lies in the realm of anticancer agent discovery. Thieno[2,3-d]pyrimidine derivatives have demonstrated substantial cytotoxic effects against various human tumor cell lines and are actively studied for their roles as enzyme or receptor inhibitors for various kinases. Specifically, compounds sharing this core structure have shown promising inhibitory activity against kinase receptors like EGFR and HER2/neu, which are characteristically overexpressed in many tumors, and against VEGFR-2, a key target in anti-angiogenesis strategies. The mechanism of action for such compounds often involves the inhibition of these specific enzymes or receptors that are critical components of cellular signaling pathways controlling proliferation and survival, potentially leading to the induction of apoptosis in cancer cells. This product is supplied for non-human research applications only. It is strictly intended for use in laboratory research, such as in vitro biological studies, enzyme inhibition assays, and as a lead compound in pharmaceutical development. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)13(18)17-12-11-6-7-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBNZKYAZRMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thienopyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer activity . Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Core Heterocycle: The thieno[2,3-d]pyrimidine scaffold in the target compound and its analog (row 5) offers distinct electronic properties compared to pyridine-pyrimidine hybrids (row 2) or bipyrimidines (row 3). The sulfur atom in thienopyrimidine enhances π-stacking and hydrophobic interactions .
  • Phenoxy and Pyrrolidinylmethyl Groups (rows 3, 5): Influence solubility and target binding. For example, the 4-(trifluoromethyl)phenoxy group in row 5 may enhance antimicrobial activity .
  • Synthetic Efficiency: The target compound’s synthesis mirrors that of its trifluoromethylphenoxy analog (row 5), achieving comparable yields (~75%) via HATU-mediated coupling .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Thienopyrimidine derivatives with phenoxy substituents (e.g., compound 8a in ) exhibit broad-spectrum activity against bacteria and fungi, attributed to their ability to disrupt microbial cell membranes or enzyme function .
  • Solubility and Bioavailability : The 4-methyl group in the target compound may reduce solubility compared to trifluoromethyl derivatives but could improve metabolic stability .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Trifluoromethyl and nitro groups (rows 1, 2, 5) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
  • Amino and Pyrrolidinyl Groups: Improve water solubility and hydrogen-bonding capacity, critical for target engagement (e.g., row 3) .
  • Thienopyrimidine vs. Pyrimidine Cores: Thienopyrimidines exhibit superior membrane permeability compared to simple pyrimidines due to increased lipophilicity .

Q & A

Q. What are the established synthetic routes for 4-methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, and how can reaction conditions be optimized?

A five-step synthetic protocol is commonly employed:

Core Synthesis : Start with methyl 2-aminothiophene-3-carboxylate to generate the thieno[2,3-d]pyrimidine scaffold via cyclization with formamide .

Functionalization : React 4-(4-substituted-phenoxy)thieno[2,3-d]pyrimidin-2-amine intermediates with substituted benzoyl chlorides or activated carboxylic acids (e.g., HATU-mediated coupling in DMF with DIPEA as a base) .

Purification : Use flash column chromatography for isolation, achieving yields of 70–75% .
Optimization Tips :

  • Adjust stoichiometry of HATU and DIPEA to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to reduce over-coupling.

Q. How are structural and purity characteristics of this compound validated?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm for the methyl group and aromatic protons in the range of δ 7.0–8.5 ppm .
    • ¹³C NMR : Carbonyl signals at ~170 ppm and thienopyrimidine carbons at 120–160 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 422.465 for trifluoromethyl-substituted derivatives) .
  • Melting Point Analysis : Consistent melting ranges (e.g., 223–225°C for nitro-substituted analogs) validate purity .

Q. What preliminary biological screening data exist for this compound?

Early studies report:

  • Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 16–32 µg/mL) and Candida albicans (MIC: 32–64 µg/mL) via disruption of microbial cell membranes .
  • Cytotoxicity : IC₅₀ values >50 µM in non-cancerous cell lines (e.g., HEK-293), suggesting selective toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR insights include:

  • Substitution at the 4-Position :
    • Trifluoromethyl or nitro groups on the phenoxy moiety improve anticancer activity by enhancing hydrophobic interactions with target proteins (e.g., BCL-2/MCL-1 inhibitors) .
    • Methoxy groups increase solubility but reduce membrane permeability .
  • Heterocyclic Replacements : Pyrazine or thiophene carboxamide substitutions (e.g., compound 8c ) show improved kinase inhibition profiles .
    Methodological Approach :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK4 or BCL-2 .
  • Validate with enzymatic assays (e.g., ADP-Glo™ Kinase Assay for CDK4 inhibition) .

Q. How can contradictions in biological data across studies be resolved?

Case Example : Antimicrobial vs. Anticancer Activity Discrepancies:

  • Hypothesis : Structural differences in substituents (e.g., nitro vs. trifluoromethyl groups) alter target specificity.
  • Resolution Strategy :
    • Dose-Response Profiling : Compare IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) .
    • Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes post-treatment .
    • Off-Target Screening : Employ thermal shift assays (TSA) to assess unintended protein interactions .

Q. What computational tools are recommended for studying its mechanism of action?

  • Molecular Dynamics (MD) Simulations :
    • Use GROMACS or AMBER to simulate ligand-protein stability (e.g., with BCL-2 over 100 ns trajectories) .
    • Analyze binding free energy with MM-PBSA/GBSA methods .
  • Quantum Mechanical Calculations :
    • DFT (B3LYP/6-31G*) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .
    • Hirshfeld surface analysis visualizes intermolecular interactions in crystallized derivatives .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

  • Common Byproducts :
    • Unreacted intermediates (e.g., 4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-amine) detected via HPLC .
    • Oxidized thiophene rings forming sulfones under harsh conditions .
  • Mitigation Strategies :
    • Optimize reaction time/temperature using design of experiments (DoE).
    • Implement preparative HPLC for high-purity isolation (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.